molecular formula C28H23Cl2N3O4 B2726958 2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline CAS No. 442649-62-9

2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline

Cat. No.: B2726958
CAS No.: 442649-62-9
M. Wt: 536.41
InChI Key: ZFHRDGAVVINULW-UHFFFAOYSA-N
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Description

The compound 2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline is a heterocyclic molecule featuring a quinoline core substituted at the 3-position with a partially saturated pyrazole ring (4,5-dihydro-1H-pyrazol-5-yl). This pyrazole moiety is further functionalized with a 2-chlorobenzoyl group at the 1-position and a 3,4-dimethoxyphenyl group at the 3-position. The quinoline scaffold also bears a 7-methoxy substituent and a chlorine atom at the 2-position.

Properties

IUPAC Name

[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23Cl2N3O4/c1-35-18-10-8-16-12-20(27(30)31-22(16)14-18)24-15-23(17-9-11-25(36-2)26(13-17)37-3)32-33(24)28(34)19-6-4-5-7-21(19)29/h4-14,24H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHRDGAVVINULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C4=CC=CC=C4Cl)C5=CC(=C(C=C5)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with various functional groups that enhance its biological activity. The presence of a chloro group and methoxy groups contributes to its electrophilic properties and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammatory processes. Inhibition of COX-II is associated with anti-inflammatory effects, making this compound a candidate for treating conditions like arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
COX-II InhibitionSelective inhibition of COX-II enzyme
AntiproliferativeInduces apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers

COX-II Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit potent COX-II inhibitory activity. For instance, one study reported an IC50 value of 0.52 μM for a related compound, indicating strong selectivity against COX-II compared to COX-I . This selectivity is crucial for minimizing gastrointestinal side effects often associated with non-selective NSAIDs.

Antiproliferative Effects

Research has indicated that the compound can induce apoptosis in various cancer cell lines. A study highlighted the effectiveness of similar pyrazole derivatives in inhibiting cell proliferation in Jurkat cells (a model for leukemia), showing promising results with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline and pyrazole exhibit substantial antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi. Specifically, the incorporation of electron-withdrawing groups has been linked to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research indicates that quinoline derivatives can induce apoptosis in cancer cells. The compound's structural features allow for interactions with biological targets involved in cell proliferation and survival pathways. Preliminary studies suggest that it may inhibit tumor growth in specific cancer types, although further investigation is necessary to elucidate the underlying mechanisms .

Anti-inflammatory Effects

Compounds with similar structures have also been reported to exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or modulate signaling pathways associated with inflammation, making them potential candidates for treating inflammatory diseases .

Synthetic Methodologies

The synthesis of 2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies include:

  • Formation of the Quinoline Core : Utilizing cyclization reactions involving aniline derivatives.
  • Introduction of the Pyrazole Moiety : Achieved through condensation reactions with hydrazine derivatives.
  • Functionalization : Chlorination and methoxylation steps introduce the required substituents to enhance biological activity.

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives against a panel of pathogens. The results indicated that the presence of specific substituents significantly increased the zone of inhibition against bacteria such as Staphylococcus aureus and Escherichia coli. The compound showed a maximum inhibition zone comparable to standard antibiotics .

Study 2: Anticancer Activity Evaluation

In vitro assays conducted on cancer cell lines revealed that compounds structurally related to this compound exhibited cytotoxic effects. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its hybrid quinoline-pyrazole architecture. Below is a comparative analysis with structurally related compounds from the literature:

Compound Core Structure Key Substituents Notable Features Reference
Target Compound Quinoline + 4,5-dihydro-1H-pyrazole 2-Chlorobenzoyl, 3,4-dimethoxyphenyl, 7-methoxy, 2-chloro Partially saturated pyrazole; dual chloro/methoxy substitution enhances lipophilicity and electronic diversity. N/A
4a–c (Hydrazinylquinoline derivatives) Quinoline + hydrazine linkage 6-Substituted-2-chloroquinolin-3-yl, aromatic pyrazole Aromatic pyrazole with hydrazine bridge; lacks the dihydro-pyrazole’s conformational flexibility.
7f (Pyrazolo[4,3-c]pyridine) Pyrazolo-pyridine Quinolin-3-yl, ethyl carboxylate Fully aromatic fused pyrazole-pyridine system; carboxylate group enhances solubility.
7a–b (Pyrazole-thiophene hybrids) Pyrazole + thiophene Malononitrile/ethyl cyanoacetate, hydroxy groups Thiophene integration introduces π-conjugation; distinct from quinoline-based systems.

Electronic and Physicochemical Properties

  • Lipophilicity : The 2-chlorobenzoyl and 3,4-dimethoxyphenyl groups in the target compound likely increase logP compared to carboxylate-containing analogs (e.g., 7f) .
  • Solubility : Methoxy groups may improve aqueous solubility relative to chloro-substituted derivatives (e.g., 4a–c) .

Research Implications

The target compound’s structural hybridity positions it as a candidate for further pharmacological screening. Comparative studies with analogs suggest:

Synthetic Optimization : Leveraging cyclization methods from –4 could improve yields.

SAR Exploration : Modifying the dihydro-pyrazole’s saturation or substituent patterns (e.g., replacing 3,4-dimethoxyphenyl with nitro groups) may enhance target affinity.

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